In Vitro Cytochrome P450 Metabolism of Etravirine to Monohydroxy Etravirine: Reaction Phenotyping, Kinetics, and Autoinduction Mechanisms
In Vitro Cytochrome P450 Metabolism of Etravirine to Monohydroxy Etravirine: Reaction Phenotyping, Kinetics, and Autoinduction Mechanisms
Introduction to Etravirine Biotransformation
Etravirine (ETR) is a highly flexible diarylpyrimidine non-nucleoside reverse transcriptase inhibitor (NNRTI) engineered to maintain efficacy against mutant HIV-1 strains[1]. Unlike first-generation NNRTIs, ETR's conformational flexibility provides a high genetic barrier to viral resistance[1]. However, its pharmacokinetic profile is heavily dictated by extensive Phase I hepatic metabolism. Understanding the in vitro cytochrome P450 (CYP450) biotransformation of ETR to its primary metabolite, monohydroxy etravirine, is critical for predicting drug-drug interactions (DDIs) and interindividual variability in systemic drug exposure.
Mechanistic Pathways: Formation of Monohydroxy Etravirine
The predominant metabolic clearance pathway for ETR is the methyl hydroxylation of its dimethylbenzonitrile moiety, followed by subsequent Phase II glucuronidation[1][2]. In vitro reaction phenotyping utilizing human liver microsomes (HLMs) and cDNA-expressed recombinant CYPs (rCYPs) has definitively mapped the specific isoforms responsible for this biotransformation[2].
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CYP2C19 (Primary Pathway): CYP2C19 acts as the dominant catalyst. It is responsible for the formation of the most abundant monohydroxylated metabolite (M3) and drives the subsequent formation of dihydroxylated products[2][3].
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CYP3A4 (Secondary Pathway): CYP3A4 serves as a secondary pathway, catalyzing the formation of two lower-abundance monohydroxylated metabolites (M1 and M2)[2][3].
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CYP2C9 (Concerted Pathway): While CYP2C9 shows no oxidative activity toward the parent ETR compound directly, it acts in concert with CYP3A4 to generate minor dihydroxylated metabolites[2][3].
Following Phase I oxidation, the CYP3A4-dependent monohydroxylated products undergo Phase II conjugation. Specifically, UDP-glucuronosyltransferases UGT1A3 and UGT1A8 have been demonstrated to glucuronidate these metabolites to form O-glucuronide derivatives[2][3].
Fig 1: CYP450-mediated metabolic pathway of etravirine to monohydroxy etravirine and glucuronides.
Enzyme Kinetics and Genetic Validation
To isolate the specific kinetic contributions of these enzymes, researchers employ cDNA-expressed rCYPs. This approach eliminates the confounding variables of competing enzymes present in whole liver microsomes. For CYP3A4, the formation of M1 and M2 exhibits distinct Michaelis-Menten kinetics, demonstrating varying affinities and catalytic efficiencies[2].
Table 1: Kinetic Parameters for CYP3A4-Mediated Etravirine Monohydroxylation
| Cytochrome P450 | Metabolite | Km (μM) | Vmax (pmol/min/pmol CYP) | Intrinsic Clearance ( Vmax/Km ) |
| CYP3A4 | M1 (Monohydroxy ETR) | 5.83 | 0.072 | 0.0123 |
| CYP3A4 | M2 (Monohydroxy ETR) | 72.85 | 0.067 | 0.0009 |
While rCYPs provide isolated kinetics, HLMs offer a more physiologically relevant enzyme ratio. To prove the dominant causality of CYP2C19 in ETR metabolism, researchers utilized genotyped HLMs. Assays performed using HLMs homozygous for the loss-of-function CYP2C192 allele demonstrated a 75% reduction in monohydroxy metabolite formation and a complete (100%) cessation of dihydroxy metabolite formation compared to wild-type (CYP2C191/*1) HLMs[2][3]. This genetic correlation provides an irrefutable, self-validating proof of CYP2C19's primary role.
Table 2: Impact of CYP2C19 Genotype on Etravirine Metabolism in Human Liver Microsomes
| HLM Genotype | Phenotype | Monohydroxy ETR Formation | Dihydroxy ETR Formation |
| CYP2C19 1/1 | Extensive Metabolizer | Baseline (100%) | Baseline (100%) |
| CYP2C19 2/2 | Poor Metabolizer | Decreased by 75% | Decreased by 100% |
Autoinduction and Pharmacodynamic Implications
Beyond being a substrate, ETR actively modulates its own metabolism. In primary human hepatocytes, ETR treatment results in a profound, time-dependent increase in CYP3A4 mRNA levels—up to 17.9-fold after 72 hours[2][3].
Mechanistically, this autoinduction is mediated by the activation of the pregnane X receptor (PXR). This causality is validated by the introduction of sulforaphane, a specific PXR antagonist, which completely blocks the ETR-mediated increase in CYP3A4 expression[2][3]. Furthermore, ETR acts as a weak competitive inhibitor of CYP2C9 and CYP2C19, creating a complex web of potential drug-drug interactions when co-administered with other antiretrovirals[1][4].
Experimental Protocol: In Vitro Reaction Phenotyping
To accurately replicate these findings or screen novel analogs, the following standardized in vitro protocol is required. Every step is designed as a self-validating system to ensure data integrity.
Fig 2: Step-by-step in vitro reaction phenotyping workflow for etravirine metabolism.
Step-by-Step Methodology:
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Preparation of the Incubation Matrix
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Action: Prepare a reaction mixture containing 100 mM potassium phosphate buffer (pH 7.4), HLMs (0.5 mg/mL final protein concentration) or rCYPs (e.g., 10-50 pmol/mL), and ETR (0.1–100 μM).
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Rationale: ETR is highly lipophilic and must be dissolved in DMSO. However, the final solvent concentration in the assay must be kept strictly below 0.1% (v/v) to prevent solvent-induced denaturation or competitive inhibition of the CYP active sites.
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Chemical Inhibition (For Phenotyping)
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Action: Add isoform-specific inhibitors—such as (+)-N-3-benzylnirvanol (for CYP2C19) or ketoconazole (for CYP3A4)—and pre-incubate the mixture at 37°C for 5 minutes[4].
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Rationale: Selective chemical inhibitors block specific active sites. By measuring the fractional decrease in monohydroxy ETR formation, one can mathematically deduce the specific contribution of that CYP isoform within the complex HLM mixture.
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Reaction Initiation
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Action: Initiate the reaction by adding an NADPH-regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase, and 3.3 mM MgCl2).
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Rationale: CYP450 enzymes require a continuous supply of electrons. A regenerating system maintains a steady-state concentration of NADPH, ensuring that cofactor depletion does not artificially cap the reaction velocity ( Vmax ).
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Incubation
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Action: Incubate the samples at 37°C in a shaking water bath for a validated time period (typically 10–30 minutes).
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Rationale: The time and protein concentration must be optimized to ensure the reaction remains in the linear phase, which is critical for accurate Michaelis-Menten kinetic modeling.
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Termination and Extraction
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Action: Quench the reaction by adding an equal volume of ice-cold acetonitrile containing a stable isotope-labeled internal standard (e.g., 13C-labeled ETR).
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Rationale: Acetonitrile rapidly denatures the proteins, halting the enzymatic reaction instantly. The internal standard corrects for any subsequent extraction losses or matrix effects during mass spectrometry ionization, ensuring quantitative trustworthiness.
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Protein Precipitation
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Action: Centrifuge the quenched samples at 15,000 × g for 10 minutes at 4°C.
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Rationale: Removes precipitated proteins and cellular debris, yielding a clean supernatant that will not clog the ultra-performance liquid chromatography (UPLC) columns.
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LC-MS/MS Quantification
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Action: Analyze the supernatant using tandem mass spectrometry (e.g., Q-TOF or triple quadrupole) monitoring the specific mass transitions for ETR and monohydroxy etravirine.
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Rationale: Tandem mass spectrometry provides the high selectivity and sensitivity required to distinguish between the structurally similar monohydroxylated isomers (M1, M2, M3) based on their unique fragmentation patterns[2].
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References
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Yanakakis LJ, Bumpus NN. "Biotransformation of the Antiretroviral Drug Etravirine: Metabolite Identification, Reaction Phenotyping, and Characterization of Autoinduction of Cytochrome P450-Dependent Metabolism." Drug Metabolism and Disposition, April 2012, 40 (4) 803-814. URL: [Link]
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Schöller-Gyüre M, et al. "Etravirine for the treatment of HIV infection." PubMed Central (NIH). URL: [Link]
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Kakuda TN, et al. "Pharmacokinetic and Pharmacodynamic Drug Interactions Associated with Antiretroviral Drugs." ebrary.net. URL: [Link]
Sources
- 1. Etravirine for the treatment of HIV infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. Biotransformation of the antiretroviral drug etravirine: metabolite identification, reaction phenotyping, and characterization of autoinduction of cytochrome P450-dependent metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Etravirine, Nevirapine - Pharmacokinetic and Pharmacodynamic Drug Interactions Associated with Antiretroviral Drugs [ebrary.net]
